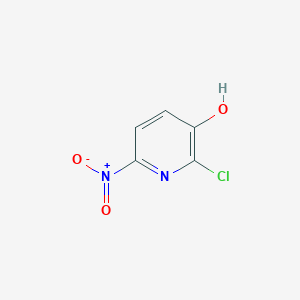

2-Chloro-6-nitropyridin-3-ol

Overview

Description

2-Chloro-6-nitropyridin-3-ol is an organic compound with the molecular formula C5H3ClN2O3 and a molecular weight of 174.54 g/mol . It is a pale yellow crystalline or powdery solid that is soluble in alcohols and ketones, slightly soluble in water and chloroform . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The preparation of 2-Chloro-6-nitropyridin-3-ol typically involves the nitration and chlorination of pyridine . The synthetic route includes dissolving pyridine in sulfuric acid, followed by the addition of nitric acid to carry out the nitration reaction. Subsequently, a chlorinating agent is added to introduce the chlorine atom into the molecule . The final product is obtained through crystallization and purification processes .

Chemical Reactions Analysis

2-Chloro-6-nitropyridin-3-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Common reagents used in these reactions include ammonia, hydrogen gas, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-6-nitropyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-nitropyridin-3-ol involves its interaction with microbial enzymes, disrupting their normal function and inhibiting their growth. This makes it effective as a disinfectant and preservative. The compound’s ability to interact with various enzymes and proteins also underlies its applications in pharmaceutical research.

Comparison with Similar Compounds

2-Chloro-6-nitropyridin-3-ol can be compared with other similar compounds, such as:

2-Chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile: This compound has similar structural features but differs in its functional groups and applications.

3-Nitropyridine: Another nitropyridine derivative that undergoes similar substitution and reduction reactions.

Biological Activity

2-Chloro-6-nitropyridin-3-ol is a compound recognized for its diverse biological activities, particularly in the fields of microbiology and medicinal chemistry. Its structure, characterized by a chloro and nitro group on a pyridine ring, contributes to its reactivity and potential applications in various domains, including pharmaceuticals and agrochemicals.

The molecular formula for this compound is C5H4ClN2O3, with a molecular weight of 178.55 g/mol. The compound is typically synthesized through various organic reactions involving substituted pyridines.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies indicate that it inhibits the growth of certain microorganisms, making it suitable as a disinfectant and preservative. The mechanism of action involves the interaction with microbial enzymes, disrupting their normal functions and inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

Enzyme Interaction

The compound's ability to interact with various enzymes and proteins underlies its applications in pharmaceutical research. It has been shown to affect enzyme activity related to metabolic pathways, which is crucial for drug development.

Study on Antitumor Activity

In a study focusing on the antitumor properties of compounds related to nitropyridines, derivatives including this compound were assessed for their cytotoxic effects on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 Breast Cancer | 11.35 | Induction of apoptosis |

| HT-29 Colon Cancer | 9.24 | Inhibition of cell proliferation |

| HepG2 Liver Cancer | 6.8 | Upregulation of BAX, downregulation of BCL-2 |

These findings suggest that this compound and its derivatives could be promising candidates for further development as anticancer agents .

Research on Agricultural Applications

The compound has also been evaluated for its effectiveness in agricultural settings, particularly as an agrochemical. Its antimicrobial properties make it suitable for protecting crops against fungal infections. Trials have shown that formulations containing this compound can significantly reduce fungal load on treated plants.

The biological activity of this compound is primarily attributed to its ability to disrupt enzyme function in microbial cells. This disruption leads to inhibition of growth and viability, making it effective as both an antimicrobial agent and a potential therapeutic compound in oncology.

Properties

IUPAC Name |

2-chloro-6-nitropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-5-3(9)1-2-4(7-5)8(10)11/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOOSCMRJTYVNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.